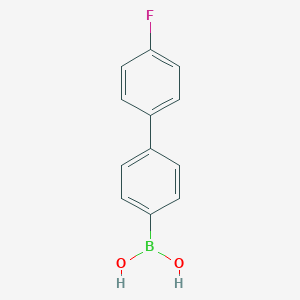

4-(4-Fluorophenyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFYFVXTICBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566566 | |

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140369-67-1 | |

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Fluorophenyl)phenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction:

4-(4-Fluorophenyl)phenylboronic acid is a synthetic organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The presence of the fluorine atom in the biphenyl scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting compounds, often enhancing metabolic stability and binding affinity to biological targets. This guide provides a detailed overview of the chemical properties, key reactions, and experimental workflows associated with this compound.

Chemical and Physical Properties

The intrinsic properties of this compound are crucial for its handling, storage, and reactivity. The compound is a white to off-white solid at room temperature and requires storage in a cool, dry place to prevent degradation. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BFO₂ | |

| Molecular Weight | 216.02 g/mol | |

| Melting Point | 285-290 °C (decomposes) | |

| Boiling Point | 393.1±47.0 °C (Predicted) | |

| Solubility | Soluble in methanol and DMSO. | |

| pKa | 8.79±0.25 (Predicted) | |

| Appearance | White to off-white powder/crystalline solid | |

| Stability | Stable under recommended storage conditions. Sensitive to moisture. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl or substituted aromatic compounds. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Derivative

Objective: To synthesize a 4-fluoro-4'-substituted biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoacetophenone)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Solvent Addition: Add the solvent mixture (e.g., a 3:1:1 ratio of toluene:ethanol:water) to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biphenyl compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The biphenyl scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom can enhance binding affinity and improve metabolic stability.

For instance, the 4-fluorobiphenyl moiety can be found in inhibitors targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival.

This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility in constructing fluorinated biphenyl scaffolds through robust and reliable methods like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. The ability to fine-tune molecular properties through the strategic incorporation of fluorine underscores the importance of this reagent in the development of novel therapeutics, particularly in the area of kinase inhibitors. A thorough understanding of its chemical properties and reaction protocols is essential for its effective application in research and development.

An In-depth Technical Guide to 4-Fluorophenylboronic Acid

CAS Number: 1765-93-1

Abstract

This technical guide provides a comprehensive overview of 4-Fluorophenylboronic acid (CAS No. 1765-93-1), a versatile organoboron compound widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, primary applications in organic synthesis and medicinal chemistry, and established experimental protocols. Emphasis is placed on its critical role as a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, particularly fluorinated biaryls, which are of significant interest in pharmaceutical development. Detailed safety and handling procedures are also provided.

A Note on Nomenclature: The CAS Number 1765-93-1 correctly corresponds to 4-Fluorophenylboronic acid . The compound name "4-(4-Fluorophenyl)phenylboronic acid" refers to a different molecule (4'-Fluoro-[1,1'-biphenyl]-4-yl]boronic acid, CAS No. 140369-67-1). This guide will focus exclusively on the compound associated with CAS No. 1765-93-1.

Physicochemical Properties

4-Fluorophenylboronic acid is a white to off-white crystalline powder.[1] Its fluorine substitution enhances reactivity and selectivity in various chemical reactions compared to unsubstituted phenylboronic acid.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 1765-93-1 | |

| Molecular Formula | C₆H₆BFO₂ | [1][2] |

| Molecular Weight | 139.92 g/mol | [2] |

| Appearance | White to off-white/yellow to beige crystalline powder | [1][3] |

| Melting Point | 262-265 °C | [3] |

| Boiling Point | 258.4 ± 42.0 °C (Predicted) | [3] |

| pKa | 8.67 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water | [3] |

| SMILES | B(C1=CC=C(C=C1)F)(O)O | [2] |

| InChIKey | LBUNNMJLXWQQBY-UHFFFAOYSA-N | [2] |

Core Applications in Research and Development

4-Fluorophenylboronic acid is a pivotal building block in modern organic chemistry and drug discovery, primarily valued for its role in carbon-carbon bond formation and its utility in creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of 4-Fluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide. It is an indispensable tool for synthesizing biaryl and poly-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[4][5] The presence of the fluorine atom can influence the electronic properties and metabolic stability of the final product, making it a desirable moiety in drug design. Studies have demonstrated excellent conversion rates when coupling 4-fluorophenylboronic acid with various aryl bromides using heterogeneous palladium catalysts.[4][5]

Pharmaceutical Development and Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their biological activities and applications in targeted cancer therapy.[6] They can reversibly bind to diols, such as sialic acids that are often overexpressed on the surface of cancer cells, providing a mechanism for targeted drug delivery.[6] 4-Fluorophenylboronic acid serves as a crucial intermediate in the synthesis of more complex molecules designed as specific enzyme inhibitors.[1][3] For instance, it was used in the development of potent inhibitors for analog-sensitive kinases, which allows for the detailed study of cellular signaling pathways.[3] The broader class of boronic acid derivatives includes successful drugs like Bortezomib, a proteasome inhibitor used in cancer treatment, highlighting the therapeutic potential of molecules synthesized from PBA building blocks.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid (4-FPBA) is a synthetically versatile organoboron compound with significant applications in organic chemistry and drug discovery. As a key building block in Suzuki-Miyaura cross-coupling reactions, it plays a crucial role in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[1][2] Its unique electronic properties, conferred by the fluorine substituent, influence its reactivity and stability, making a thorough understanding of its physical characteristics essential for its effective use in research and development. This guide provides an in-depth overview of the core physical properties of 4-Fluorophenylboronic acid, complete with experimental protocols for their determination.

Core Physical Properties

The physical properties of 4-Fluorophenylboronic acid are summarized in the table below. These parameters are critical for predicting its behavior in various chemical environments, designing reaction conditions, and developing robust analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BFO₂ | [1][3] |

| Molecular Weight | 139.92 g/mol | [1][3][4] |

| Appearance | White to off-white or beige crystalline or fluffy powder | [1][2][4][5][6] |

| Odor | Odorless | [5][6] |

| Melting Point | 255 - 290 °C (range from various sources) | [2][4][6][7][8] |

| Boiling Point | 258.4 °C at 760 mmHg (Predicted) | [2][7] |

| Solubility | Sparingly soluble in water. Soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons. | [5][9] |

| pKa | 8.67 ± 0.10 (Predicted) | [2] |

| Density | 1.24 g/cm³ (Predicted) | [2][7] |

| Flash Point | 110.1 °C | [7] |

| Refractive Index | 1.528 | [7] |

| Vapor Pressure | 0.748 mmHg at 25°C | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 4-Fluorophenylboronic acid.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered 4-Fluorophenylboronic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[12]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[10][13]

Solubility Determination

Understanding the solubility of 4-Fluorophenylboronic acid in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene) are selected for testing.

-

Qualitative Assessment: A small, weighed amount of 4-Fluorophenylboronic acid (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).[14][15]

-

Mixing and Observation: The mixture is vigorously agitated (e.g., by vortexing) at a controlled temperature. The visual observation of whether the solid dissolves completely, partially, or not at all determines its qualitative solubility.[14][15]

-

Quantitative Measurement (for soluble/sparingly soluble cases): A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as UV-Vis spectroscopy or HPLC.[16]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species.[17][18]

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of 4-Fluorophenylboronic acid of a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[19][20] The ionic strength of the solution is typically kept constant with a background electrolyte like KCl.[19]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[19][20]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[20]

Logical Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of 4-Fluorophenylboronic acid.

Caption: Workflow for the physical characterization of 4-Fluorophenylboronic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. far-chemical.com [far-chemical.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. 4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. pennwest.edu [pennwest.edu]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

- 17. agilent.com [agilent.com]

- 18. mdpi.com [mdpi.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-fluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. Its applications are pivotal in the development of novel pharmaceuticals and advanced materials, primarily through its role in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Properties

4-Fluorophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom and a boronic acid functional group.

Molecular Structure:

The fluorine substitution on the phenyl ring enhances the compound's reactivity and selectivity in various chemical transformations.

Physicochemical Data

The quantitative properties of 4-fluorophenylboronic acid are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₆BFO₂ | [1][2][3][4][5] |

| Molecular Weight | 139.92 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 1765-93-1 | [1][2][3][5][7] |

| Appearance | White to off-white crystalline powder | [1][6][8] |

| Melting Point | 262-265 °C | [8] |

| Purity | ≥95% - ≥98% (HPLC) | [1][2] |

| Synonyms | (4-Fluorophenyl)boric acid, 4-Fluorobenzeneboronic acid, p-Fluorophenylboronic acid | [5][6][7] |

Experimental Protocols

4-Fluorophenylboronic acid is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is fundamental for the formation of carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with an aryl bromide.[9][10][11][12]

Materials:

-

4-Fluorophenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Anhydrous solvent is added, followed by the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or GC/MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of Synthetic Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction, a primary application of 4-fluorophenylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information on 4-fluorophenylboronic acid for professionals in research and drug development. Its well-defined properties and reactivity make it an invaluable tool in modern organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. far-chemical.com [far-chemical.com]

- 7. 4-フルオロフェニルボロン酸 - (4-フルオロフェニル)ジヒドロキシホウ素, 4-フルオロベンゼンボロン酸 [sigmaaldrich.com]

- 8. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Solubility of 4-(4-Fluorophenyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide addresses the solubility of 4-(4-Fluorophenyl)phenylboronic acid in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. This document provides a comprehensive overview of the solubility characteristics of structurally related boronic acids, primarily phenylboronic acid, to serve as a practical proxy. Furthermore, this guide details a robust experimental protocol for the dynamic determination of solubility, enabling researchers to generate precise data for this compound in their laboratories. A visual workflow of this experimental procedure is also presented to facilitate its implementation.

Introduction

This compound (C₁₂H₁₀BFO₂) is a bifunctional organoboron compound of significant interest in organic synthesis and medicinal chemistry.[1] Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, underscores the importance of understanding its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. A comprehensive understanding of the solubility of this compound in various organic solvents is therefore essential for its effective application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BFO₂ | [1] |

| Molecular Weight | 216.02 g/mol | [1] |

| CAS Number | 140369-67-1 | [1] |

Solubility of Arylboronic Acids: A Reference

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point.

Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Data (if available) | Reference |

| Chloroform | Moderate | Data not specified in text | [4] |

| 3-Pentanone | High | Data not specified in text | [4] |

| Acetone | High | Data not specified in text | [4] |

| Dipropyl ether | High | Data not specified in text | [4] |

| Methylcyclohexane | Very Low | Data not specified in text | [4] |

| Diethyl ether | Soluble | Data not specified in text | [3] |

| Ethanol | Soluble | Data not specified in text | [3] |

| Hexanes | Poorly soluble | Data not specified in text | [3] |

| Carbon tetrachloride | Poorly soluble | Data not specified in text | [3] |

It is important to note that the solubility of boronic acids can be influenced by factors such as the presence of substituents on the phenyl ring and the polarity of the solvent.

Experimental Protocol for Solubility Determination: The Dynamic Method

A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[5] This method involves observing the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2][5]

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.[5] The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[2]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, more accurately, by using a luminance probe that measures the intensity of a light beam passing through the solution.[2][6][5]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the equilibrium solubility temperature for that specific composition.[2][5] This point is marked by a sharp increase in the measured light intensity.[5]

-

Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100g of solvent) versus temperature.[2][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a foundational understanding based on the behavior of analogous compounds. The detailed experimental protocol for the dynamic method offers a clear pathway for researchers to generate precise and reliable solubility data. This information is crucial for optimizing synthetic procedures, developing effective purification methods, and advancing the application of this important compound in drug discovery and materials science.

References

Stability and Storage of 4-Fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-fluorophenylboronic acid. Understanding the chemical stability of this critical reagent is paramount for ensuring reproducibility in synthetic applications, particularly in high-stakes fields such as pharmaceutical development. This document details the primary degradation pathways, recommended storage protocols, and analytical methods for assessing the integrity of 4-fluorophenylboronic acid.

Core Concepts in Stability

4-Fluorophenylboronic acid, like many arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of decomposition include dehydration to its cyclic anhydride (boroxine), protodeboronation, and oxidation. The rate of these degradation processes is influenced by environmental factors such as temperature, moisture, pH, light, and the presence of oxidizing agents.

Dehydration to Boroxine: The most common transformation for boronic acids is the reversible dehydration to form a six-membered ring called a boroxine. This process involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. While this is often a reversible process, the presence of the boroxine can affect the stoichiometry and kinetics of subsequent reactions, such as the widely used Suzuki-Miyaura coupling.

Protodeboronation: This degradation pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of fluorobenzene, an impurity that is inactive in cross-coupling reactions. Protodeboronation can be catalyzed by acidic or basic conditions and is often accelerated at elevated temperatures.

Oxidation: The boron center in 4-fluorophenylboronic acid is susceptible to oxidation, which can lead to the formation of 4-fluorophenol and boric acid. This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

Recommended Storage and Handling

To maintain the integrity and reactivity of 4-fluorophenylboronic acid, proper storage and handling are crucial. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and dehydration. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator) | Minimizes dehydration to boroxine and hydrolysis-driven degradation. |

| Light | Protect from light | Reduces the risk of photolytic degradation. |

Handling Precautions:

-

Always handle the compound in a well-ventilated area or under an inert atmosphere.

-

Use clean, dry spatulas and glassware to avoid contamination.

-

Minimize the time the container is open to the atmosphere.

-

For long-term storage, consider subdividing the material into smaller, single-use quantities to avoid repeated exposure of the bulk material.

Degradation Pathways and Logical Relationships

The primary degradation pathways of 4-fluorophenylboronic acid are interconnected, with environmental factors often influencing more than one pathway.

Caption: Primary degradation pathways of 4-fluorophenylboronic acid.

Experimental Protocols for Stability Assessment

A robust assessment of 4-fluorophenylboronic acid stability involves a combination of analytical techniques to monitor for degradation products and changes in purity over time. A forced degradation study is often employed to accelerate these processes and identify potential impurities.

Forced Degradation Study Protocol

This protocol outlines the conditions to intentionally stress 4-fluorophenylboronic acid to identify its degradation products and pathways.[1][2][3][4]

a. Materials:

-

4-Fluorophenylboronic acid

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade acetonitrile and water

-

Class A volumetric flasks and pipettes

-

HPLC with UV detector

-

pH meter

-

Photostability chamber

-

Oven

b. Sample Preparation:

-

Prepare a stock solution of 4-fluorophenylboronic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

c. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

d. Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

This method is designed to separate the intact 4-fluorophenylboronic acid from its potential degradation products.[5][6]

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful tool for determining the absolute purity of 4-fluorophenylboronic acid without the need for a specific reference standard of the compound itself.[7][8][9]

a. Materials:

-

4-Fluorophenylboronic acid sample

-

High-purity internal standard (e.g., maleic acid, certified reference material)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer (≥400 MHz)

b. Procedure:

-

Accurately weigh a known amount of 4-fluorophenylboronic acid and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

-

Integrate a well-resolved signal of 4-fluorophenylboronic acid and a signal from the internal standard.

-

Calculate the purity using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Summary of Quantitative Stability Data

| Stress Condition | Expected Degradation Products | Illustrative Degradation (%) |

| 0.1 M HCl, 60°C, 24h | Fluorobenzene | 5-15% |

| 0.1 M NaOH, RT, 24h | Fluorobenzene | 10-20% |

| 3% H₂O₂, RT, 24h | 4-Fluorophenol | 5-10% |

| Heat (70°C, solid), 48h | Boroxine | 5-15% |

| Photolytic | Various minor degradants | < 5% |

Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with established safety protocols. The stability of a specific batch of 4-fluorophenylboronic acid may vary depending on its initial purity and handling. It is recommended to perform in-house stability studies for critical applications.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. sgs.com [sgs.com]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 7. qNMR - BIPM [bipm.org]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

4-Fluorophenylboronic Acid: A Technical Safety Guide for Researchers

This technical guide provides an in-depth overview of the safety information for 4-Fluorophenylboronic acid, a versatile reagent frequently used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal.

Core Safety Information

4-Fluorophenylboronic acid is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] It is essential to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Fluorophenylboronic acid.

| Property | Value | Source |

| Molecular Formula | C6H6BFO2 | [1][4] |

| Molecular Weight | 139.92 g/mol | [1][4] |

| Appearance | White to off-white or yellow to beige crystalline or fluffy powder | [5][6] |

| Melting Point | 262-265 °C | [5] |

| Solubility | Slightly soluble in water | [7] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below outlines the GHS classification for 4-Fluorophenylboronic acid.[1][2][3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Experimental Protocols for Hazard Determination

The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies for the key experiments relevant to 4-Fluorophenylboronic acid.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The "Harmful if swallowed" classification is determined by assessing the acute toxic response following oral administration of the substance.[2]

-

Principle: A single dose of the substance is administered orally to fasted experimental animals (typically rodents).[2][8] The animals are then observed for a defined period (usually 14 days) for signs of toxicity and mortality.[8][9]

-

Methodology: The test can be conducted using one of several methods, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[2] These methods aim to determine the LD50 (the dose lethal to 50% of the test population) or to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[2] Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, and central nervous systems, as well as body weight changes.[8]

Skin Irritation (OECD Guideline 404 or 439)

The "Causes skin irritation" classification is based on the potential of the substance to cause reversible inflammatory changes to the skin.[10]

-

Principle: The test substance is applied to the skin of an experimental animal (in vivo, OECD 404) or to a reconstructed human epidermis model (in vitro, OECD 439).[10][11]

-

In Vivo Methodology (OECD 404): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit) for a set period (up to 4 hours).[12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[12]

-

In Vitro Methodology (OECD 439): The substance is applied to a reconstructed human epidermis model.[13] After a defined exposure and post-incubation period, cell viability is measured (e.g., using an MTT assay).[13] A reduction in cell viability below a certain threshold indicates an irritant potential.[13]

Eye Irritation (OECD Guideline 405)

The "Causes serious eye irritation" classification is determined by assessing the potential of a substance to produce changes in the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[1][6]

-

Methodology: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[1][6][7] The severity and reversibility of the observed effects are scored to determine the irritation potential.[1] To minimize animal distress, a weight-of-evidence analysis and in vitro methods are considered before in vivo testing is performed.[1]

Logical Workflow for Hazard Identification and Safety Precautions

The following diagram illustrates the logical workflow from hazard identification based on experimental data to the implementation of appropriate safety measures in a laboratory setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. ecetoc.org [ecetoc.org]

- 8. scribd.com [scribd.com]

- 9. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 10. siesascs.edu.in [siesascs.edu.in]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. x-cellr8.com [x-cellr8.com]

An In-depth Technical Guide to the pKa Value of 4-Fluorophenylboronic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in drug design underscores the importance of its physicochemical properties.[1][2] A critical parameter governing its reactivity, solubility, and biological activity is its acid dissociation constant (pKa). This technical guide provides a comprehensive overview of the pKa value of 4-fluorophenylboronic acid, including experimentally determined values, detailed experimental protocols for its measurement, and its relevance in the context of drug development, particularly as an enzyme inhibitor.

Quantitative Data Summary

The acidity of an arylboronic acid is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in the para position of 4-fluorophenylboronic acid, are known to lower the pKa value, thereby increasing the acidity of the boronic acid hydroxyl groups. The pKa value is crucial as it determines the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate form, which is often the biologically active species in enzyme inhibition.

For comparison, the table below includes the experimentally determined pKa value of 4-fluorophenylboronic acid alongside the values for phenylboronic acid and other halogen-substituted phenylboronic acids.

| Compound | Substituent (Position) | pKa (in water at 25°C) |

| Phenylboronic acid | H | 8.83 |

| 4-Fluorophenylboronic acid | 4-F | 8.22 |

| 4-Chlorophenylboronic acid | 4-Cl | 8.15 |

| 4-Bromophenylboronic acid | 4-Br | 8.13 |

Note: The pKa values are sourced from a comprehensive study on the acidity constants of monosubstituted phenylboronic acids.

Experimental Protocols

The determination of pKa values is a fundamental aspect of characterizing a new chemical entity. The two most common and reliable methods for determining the pKa of arylboronic acids are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Solution Preparation:

-

Prepare a standard aqueous solution of 4-fluorophenylboronic acid (e.g., 1 mM).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Instrumentation:

-

A calibrated potentiometer (pH meter) with a combination glass electrode.

-

An automated titrator or a precision burette.

-

A temperature-controlled titration vessel.

-

-

Titration Procedure:

-

A known volume of the 4-fluorophenylboronic acid solution is placed in the titration vessel.

-

The solution is made acidic (e.g., to pH 2) by the addition of the standard HCl solution.

-

The solution is then titrated with the standard NaOH solution in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued until the pH reaches a sufficiently basic value (e.g., pH 12).

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (boronic acid) and deprotonated (boronate) species are equal.

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorbance spectrum upon a change in pH.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 4-fluorophenylboronic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer.

-

A set of quartz cuvettes.

-

A calibrated pH meter.

-

-

Measurement Procedure:

-

A small, constant aliquot of the 4-fluorophenylboronic acid stock solution is added to each buffer solution to achieve the same final concentration.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

-

Data Analysis:

-

The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH of the buffer solutions.

-

The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the sigmoidal curve.

-

Relevance in Drug Development: Inhibition of β-Lactamases

Arylboronic acids are a well-established class of enzyme inhibitors, with their mechanism of action often dependent on their Lewis acidity and, consequently, their pKa. 4-Fluorophenylboronic acid has been identified as an inhibitor of β-lactamases, a family of enzymes that confer bacterial resistance to β-lactam antibiotics. Specifically, it exhibits inhibitory activity against AmpC β-lactamase with a Ki (inhibition constant) of 6.4 ± 0.8 μM.

The inhibitory mechanism of boronic acids against serine β-lactamases involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of the natural substrate (the β-lactam antibiotic) hydrolysis, thereby blocking the enzyme's activity.[3][4] The pKa of the boronic acid is critical in this process. At physiological pH, a fraction of the boronic acid exists in the more nucleophilic tetrahedral boronate form, which is believed to be the species that readily attacks the active site serine. Therefore, a lower pKa can lead to a higher concentration of the active boronate species at physiological pH, potentially enhancing inhibitory potency.

Below is a diagram illustrating the logical relationship of pKa in the context of 4-fluorophenylboronic acid's role as a β-lactamase inhibitor.

The following diagram illustrates the general experimental workflow for determining the pKa value using potentiometric titration.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)phenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative experimental protocol for its application, and its relevance in biological signaling pathways.

Chemical Identity and Synonyms

This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1][2] Its fluorine substitution can enhance metabolic stability and bioavailability in drug candidates. A comprehensive list of its synonyms and identifiers is provided below:

-

[4-(4-fluorophenyl)phenyl]boronic acid[3]

-

4'-Fluoro-[1,1'-biphenyl]-4-ylboronic acid

-

4'-Fluorobiphenyl-4-boronic acid[3]

-

(4'-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

-

Boronic acid, B-(4'-fluoro[1,1'-biphenyl]-4-yl)-

-

4-(4-Fluorophenyl)benzeneboronic acid

-

CAS Number: 140369-67-1[3]

-

Molecular Formula: C₁₂H₁₀BFO₂[3]

-

InChI: InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H[3]

-

InChIKey: KHMFYFVXTICBEL-UHFFFAOYSA-N[3]

-

SMILES: B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O[3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and for understanding its behavior in various experimental conditions.

| Property | Value | Reference |

| Molecular Weight | 216.02 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 262-265 °C | |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Note: Some properties, such as melting point, may refer to the related compound 4-fluorophenylboronic acid due to the limited availability of specific data for the biphenyl derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is a common reagent in such reactions. Below is a representative experimental protocol for the coupling of this compound with an aryl bromide.

Objective: To synthesize a 4-aryl-4'-fluorobiphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of toluene.

-

Reaction Initiation: Add the catalyst solution to the round-bottom flask, followed by 20 mL of toluene and 5 mL of water.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired 4-aryl-4'-fluorobiphenyl.

Relevance in Biological Signaling Pathways

Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry and chemical biology. They are known to interact with diols, a feature that allows them to bind to saccharides, including sialic acids that are often overexpressed on the surface of cancer cells.[4][5] This property makes them promising candidates for targeted cancer therapy and diagnostics.[4][5]

Furthermore, studies on phenylboronic acid (PBA), the parent compound of the molecule of interest, have shown that it can inhibit key signaling networks involved in cancer cell migration.[6][7] Specifically, PBA has been demonstrated to decrease the activity of the Rho family of GTP-binding proteins, namely RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[6][7] This inhibition subsequently affects downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, ultimately impacting actomyosin-based contractility and cell migration.[7] As a derivative, this compound is investigated for similar or enhanced biological activities, with the fluorine atom potentially improving its pharmacological properties.

Signaling Pathway Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H10BFO2 | CID 14985212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Organic Synthesis

Introduction: 4-Fluorophenylboronic acid (FPBA) is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its utility primarily stems from its role as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring can impart unique and desirable properties to the final products, such as altered metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for drug discovery and development. This technical guide provides a comprehensive overview of commercially available 4-fluorophenylboronic acid, its quality control, and a detailed protocol for its application in a typical Suzuki-Miyaura coupling reaction.

Commercial Suppliers and Product Specifications

A wide range of chemical suppliers offer 4-fluorophenylboronic acid, catering to various scales of research and manufacturing, from laboratory-grade to bulk quantities. The purity of commercially available FPBA is typically high, often exceeding 97%, with some suppliers offering grades of 98% or higher as determined by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. When selecting a supplier, researchers should consider not only the purity but also the available quantities, pricing, and the provision of a comprehensive Certificate of Analysis (CoA). A typical CoA will include information on the compound's identity, purity, appearance, and may provide spectral data.

Below is a summary of prominent commercial suppliers and their typical product specifications for 4-fluorophenylboronic acid. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Grams to Kilograms |

| Chem-Impex | ≥98% (HPLC) | Grams to Kilograms |

| Boron Molecular | 97% | Grams to Kilograms |

| Strem Chemicals | min. 97% | Grams to Kilograms |

| Tokyo Chemical Industry (TCI) | >97.0% | Grams to Kilograms |

| BLDpharm | ≥98% | Grams to Bulk |

| J&K Scientific | 98% | Grams to Kilograms |

| Simson Pharma | Custom Synthesis | Inquire for details |

| Ab Enterprises | High Purity | Inquire for details |

| Amerigo Scientific | High Quality | Inquire for details |

| Chinachemnet | Competitive Price | Inquire for details |

| Optima Chemical | Custom Synthesis | Inquire for details |

| Tyger Scientific Inc. | Inquire for details | Inquire for details |

Quality Control and Analytical Methods

Ensuring the quality and purity of 4-fluorophenylboronic acid is critical for the success and reproducibility of synthetic reactions. Commercial suppliers typically employ a battery of analytical techniques to characterize their products. Researchers should be familiar with these methods to interpret the Certificate of Analysis and to perform their own quality assessment if necessary.

A typical quality control workflow for 4-fluorophenylboronic acid involves the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure and assessing the presence of impurities. The ¹H NMR spectrum of 4-fluorophenylboronic acid will show characteristic signals for the aromatic protons, while the ¹⁹F NMR will exhibit a single resonance corresponding to the fluorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A reversed-phase HPLC method with UV detection is commonly used to separate 4-fluorophenylboronic acid from any non-volatile impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and confirmation of the molecular weight of the compound.

-

Melting Point: The melting point is a useful physical property for a preliminary assessment of purity. Pure 4-fluorophenylboronic acid has a reported melting point in the range of 262-268 °C. A broad melting range can indicate the presence of impurities.

-

Certificate of Analysis (CoA): A comprehensive CoA from the supplier should consolidate the results from these analytical tests, providing a clear statement of the product's identity, purity, and other relevant physical properties.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (like 4-fluorophenylboronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used in the pharmaceutical and agrochemical industries to construct complex molecular architectures.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 4-Bromoanisole

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic acid with 4-bromoanisole to synthesize 4-fluoro-4'-methoxybiphenyl. This procedure can be adapted for other aryl halides with appropriate modifications to the reaction conditions.

Materials:

-

4-Fluorophenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Experimental Workflow:

Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (10 mL).

-

Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-4'-methoxybiphenyl.

-

Characterization: Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

4-Fluorophenylboronic acid is a valuable and readily accessible building block for organic synthesis, particularly for the construction of fluorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its commercial availability from a multitude of suppliers in high purity grades makes it an attractive choice for researchers in drug discovery and materials science. A thorough understanding of its quality control parameters and a reliable experimental protocol for its use are essential for successful and reproducible synthetic outcomes. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorophenyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4-(4-Fluorophenyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of fluorinated biaryl compounds. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Significance in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound serves as a key reagent for introducing the 4-fluorobiphenyl moiety into complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this reagent a valuable tool in lead optimization and the development of novel therapeutics.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3]

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluorophenylboronic acid as a key building block for the synthesis of fluorinated biaryl compounds. The Suzuki coupling is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely employed in pharmaceutical and materials science research. The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, making 4-fluorophenylboronic acid a valuable reagent in drug discovery and development.

This document outlines both a specific protocol using a heterogeneous palladium catalyst and a general procedure adaptable for various common homogeneous palladium catalysts.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the quantitative data from a study on the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl bromides. This study utilized a heterogeneous catalyst consisting of palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10). The reactions were conducted using a molar ratio of aryl halide to 4-fluorophenylboronic acid of 1:1.2 and a molar ratio of aryl halide to K₂CO₃ of 1:2.[1]

| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | 85 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 8 | 92 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 24 | 95 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 48 | 96 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 90 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 8 | 98 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >99 |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >99 |

| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 91 |

| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 92 |

| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 78 |

| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 82 |

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a specific method adapted from the literature using a heterogeneous catalyst. The second is a general procedure that can be adapted for use with common homogeneous palladium catalysts.

Protocol Using a Heterogeneous Palladium Catalyst

This protocol is based on the work by F.J. R. Nieto et al. and employs palladium nanoparticles on a graphene support.[1]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

G-COOH-Pd-10 catalyst (15 mg)

-

Degassed DMF/H₂O (95:5) solvent mixture

-

Schlenk tube or similar reaction vessel

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg).

-

Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.[1]

-

Add the degassed DMF/H₂O (95:5) solvent mixture via syringe.

-

Stir the reaction mixture at the desired temperature (70 °C or 110 °C) for the specified time (3-48 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the heterogeneous catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Add water to the separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

General Protocol Using Homogeneous Palladium Catalysts

This is a general and adaptable protocol for researchers using common, commercially available homogeneous palladium catalysts.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

-

4-Fluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand like SPhos or PPh₃ (2-10 mol%))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, or DMF, often with a small amount of water)

-

Reaction vessel (e.g., round-bottom flask or Schlenk tube) with a reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

-

Brine solution

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), 4-fluorophenylboronic acid (1.2-1.5 mmol), the chosen base (2.0-3.0 mmol), and the palladium catalyst and ligand (if applicable) under an inert atmosphere.

-

Add the degassed solvent to the reaction vessel via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the required duration (typically 2-24 hours).

-

Monitor the reaction's progress using a suitable analytical method (TLC, GC-MS, LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by techniques such as flash column chromatography or recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines the general experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Applications of 4-Fluorophenylboronic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a versatile and widely utilized reagent in modern organic synthesis.[1][2] Its unique electronic properties, stemming from the presence of a fluorine atom on the phenyl ring, enhance its reactivity and selectivity in a variety of cross-coupling reactions.[1][3] This makes it an invaluable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development, agrochemicals, and materials science.[1][3] The strategic incorporation of fluorine can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity, making 4-fluorophenylboronic acid a key component in the development of novel therapeutics.[4][5]

This document provides detailed application notes and experimental protocols for the use of 4-fluorophenylboronic acid in key organic transformations, with a focus on providing clear, actionable information for researchers and professionals in drug development.

Key Applications

The primary applications of 4-fluorophenylboronic acid in organic synthesis include:

-

Suzuki-Miyaura Cross-Coupling Reactions: The most prominent application, used for the formation of carbon-carbon bonds to synthesize fluorinated biaryl compounds.[1][6][7]

-